An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-tetrazol-1-yl)benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-tetrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-tetrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines key physicochemical properties, and presents a thorough analysis of its structural and spectral characteristics. This guide is intended to serve as a valuable resource for researchers and scientists working with tetrazole-containing compounds.
Introduction
Tetrazoles are a significant class of nitrogen-containing heterocycles that are recognized as bioisosteres of carboxylic acids. This property makes them valuable pharmacophores in drug design, offering improved metabolic stability and pharmacokinetic profiles. The title compound, 2-(1H-tetrazol-1-yl)benzoic acid, incorporates both a tetrazole ring and a benzoic acid moiety, presenting a unique scaffold for the development of novel therapeutic agents. This guide provides a detailed methodology for its preparation and a comprehensive summary of its characterization.
Synthesis
The synthesis of 2-(1H-tetrazol-1-yl)benzoic acid is most effectively achieved through the cyclization of 2-aminobenzoic acid (anthranilic acid) with sodium azide and an orthoformate, a well-established method for the formation of 1-substituted tetrazoles from primary amines.
Experimental Protocol
Reaction Scheme:
Caption: Synthetic scheme for 2-(1H-tetrazol-1-yl)benzoic acid.
Materials:
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2-Aminobenzoic acid (anthranilic acid)
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Sodium azide (NaN₃)
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Triethyl orthoformate (CH(OC₂H₅)₃)
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Glacial acetic acid
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Ethyl acetate
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Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobenzoic acid (1 equivalent) and sodium azide (1.5 equivalents) in triethyl orthoformate (3 equivalents).
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To this suspension, add glacial acetic acid (10 volumes).
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Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and remove the acetic acid and excess triethyl orthoformate under reduced pressure.
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To the resulting residue, add ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of 2-3.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(1H-tetrazol-1-yl)benzoic acid as a white solid.
Physicochemical and Structural Properties
The key physicochemical and structural properties of 2-(1H-tetrazol-1-yl)benzoic acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not explicitly reported, but related compounds suggest a melting point above 200 °C. |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol; sparingly soluble in water. |
| Crystal Structure | The tetrazole and benzene rings are planar, but not coplanar, with a dihedral angle of approximately 52.90°. Molecules are linked by O-H···N and C-H···O hydrogen bonds.[1] |
Characterization Data
The structural confirmation of 2-(1H-tetrazol-1-yl)benzoic acid is achieved through a combination of spectroscopic techniques. The expected data is presented below based on the analysis of closely related compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 (broad s) | Singlet | 1H | -COOH |
| ~9.5 (s) | Singlet | 1H | Tetrazole-H |
| ~8.2 (dd) | Doublet of doublets | 1H | Aromatic-H (ortho to COOH) |
| ~7.8-7.9 (m) | Multiplet | 2H | Aromatic-H |
| ~7.6 (m) | Multiplet | 1H | Aromatic-H |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~145 | Tetrazole-C |
| ~135 | Aromatic C-N |
| ~133 | Aromatic C-H |
| ~131 | Aromatic C-H |
| ~130 | Aromatic C-COOH |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-H |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1500 | Medium | N=N stretch (tetrazole ring) |
| ~1300 | Medium | C-O stretch, O-H bend |
| ~1100, ~1000 | Medium | N-N stretch (tetrazole ring) |
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization):
Caption: Predicted mass fragmentation pathway of the title compound.
Quantitative Mass Spectrometry Data:
| m/z | Predicted Fragment Ion |
| 190 | [M]⁺˙ (Molecular Ion) |
| 172 | [M - H₂O]⁺˙ |
| 162 | [M - N₂]⁺˙ |
| 145 | [M - COOH]⁺ |
| 121 | [C₆H₄COOH]⁺ |
| 77 | [C₆H₅]⁺ |
Logical Relationships and Workflows
General Synthetic Workflow
The overall process from starting materials to the purified final product can be visualized as a straightforward workflow.
Caption: Overall workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of 2-(1H-tetrazol-1-yl)benzoic acid, along with a comprehensive summary of its characterization. The provided data and workflows are intended to facilitate the work of researchers in medicinal chemistry and related fields, enabling the efficient preparation and confident identification of this versatile chemical entity. The unique structural features of this compound warrant further investigation into its potential biological activities.
